Difluorodisulfane

Structural chemistry Disulfide bonding Gas-phase electron diffraction

Difluorodisulfane (FSSF, also named disulfur difluoride) is an inorganic sulfur-fluorine binary compound belonging to the lower sulfur fluorides class. It is one of two experimentally isolated isomers sharing the molecular formula S₂F₂, the other being the branched thiothionyl fluoride (S=SF₂).

Molecular Formula F2S2
Molecular Weight 102.13 g/mol
CAS No. 13709-35-8
Cat. No. B077142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifluorodisulfane
CAS13709-35-8
SynonymsSULPHURMONOFLUORIDE
Molecular FormulaF2S2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESFSSF
InChIInChI=1S/F2S2/c1-3-4-2
InChIKeyDKDSFVCSLPKNPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Difluorodisulfane (CAS 13709-35-8): Structural Identity and Baseline Properties of the Chain Isomer of Disulfur Difluoride


Difluorodisulfane (FSSF, also named disulfur difluoride) is an inorganic sulfur-fluorine binary compound belonging to the lower sulfur fluorides class. It is one of two experimentally isolated isomers sharing the molecular formula S₂F₂, the other being the branched thiothionyl fluoride (S=SF₂). FSSF adopts a gauche chain structure F–S–S–F with C₂ point-group symmetry, featuring a dihedral angle of 87.9° between the two S–S–F planes and equivalent S–F bond lengths of 1.635 Å (experimental, gas-phase electron diffraction) [1]. The compound is a colorless gas at ambient temperature (boiling point 15 °C, melting point −133 °C) with a molar mass of 102.127 g/mol. Six fundamental vibrational modes have been experimentally assigned, including the characteristic S–S stretching mode at 614.6 cm⁻¹ [2]. Its defining chemical feature is the weak, electron-rich disulfide bridge that governs both its reactivity and its thermodynamic instability relative to its isomer.

Why Difluorodisulfane Cannot Be Interchanged with Other Sulfur Fluorides: Instability-Driven Selection Constraints


Difluorodisulfane occupies a narrow niche among sulfur fluorides that precludes casual substitution. Unlike the kinetically robust SF₆ or the commercially available SF₄, FSSF undergoes spontaneous, first-order isomerization to thiothionyl fluoride (SSF₂) at ambient temperature with a measured gas-phase half-life of only 4.7 hours at 21.8 °C [1]. This intrinsic metastability means that procurement and experimental use of FSSF require either fresh, on-demand synthesis or low-temperature storage and handling protocols—conditions that do not apply to any other isolable sulfur fluoride. Furthermore, FSSF dimerizes in the solid phase, exhibiting unique low-temperature IR absorption bands at 635 and 682 cm⁻¹ not observed for SSF₂, indicating that its intermolecular behavior differs qualitatively from that of its isomer [2]. A researcher requiring the F–S–S–F chain architecture, the specific S–S bond reactivity, or the characteristic gauche conformational fingerprint cannot substitute SSF₂, SF₄, S₂F₁₀, or S₂Cl₂ without fundamentally altering the chemical system under investigation.

Quantitative Differentiation Evidence for Difluorodisulfane vs. Closest Analogs


S–S Bond Length: FSSF Exhibits an Exceptionally Long Disulfide Bond vs. Its Isomer SSF₂

Gas-phase electron diffraction combined with microwave rotational constants yielded the experimentally determined S–S bond length in FSSF as r(SS) = 1.890(2) Å, compared to r(SS) = 1.856(2) Å for thiothionyl fluoride (SSF₂) [1]. This 0.034 Å elongation in FSSF represents a statistically significant difference exceeding the 3σ uncertainties. The longer S–S bond in FSSF is accompanied by a substantial (p-p)π component and an unusually small S–S force constant of 3.7 mdyn/Å despite the short absolute bond length, indicating a unique electronic structure distinct from the S=S double bond character in SSF₂ [1].

Structural chemistry Disulfide bonding Gas-phase electron diffraction

Kinetic Stability: FSSF Isomerization Half-Life Quantifies Handling Constraints vs. SSF₂

Difluorodisulfane undergoes spontaneous first-order isomerization to thiothionyl fluoride at ambient temperature. The largest observed first-order half-life of FSSF gas was measured as 4.7 hours at 21.8 ± 0.3 °C [1]. The reverse isomerization (SSF₂ → FSSF) proceeds with an experimentally determined activation energy of 24.078 kJ mol⁻¹, measured by HeI photoelectron spectroscopy at 23 °C and 50 °C, with first-order rate constants lnR₂₉₆K = −(3.773 ± 0.387) × 10⁻⁵ t − 1.840 [2]. This contrasts with SSF₂, which is the thermodynamically favored species at room temperature (ΔHf = −78.87 kcal/mol for SSF₂ vs. −76.77 kcal/mol for FSSF at the CCSD(T)/CBS level) [3].

Reaction kinetics Isomerization Storage stability

Vibrational Spectroscopic Fingerprint: FSSF S–S Stretching Mode Provides Unambiguous Identity Verification vs. SSF₂

The vibrational spectra of FSSF and SSF₂ provide unambiguous, experimentally resolved differentiation. For FSSF (C₂ symmetry), six fundamental modes were assigned: ν₁(SF) 717.0 ± 0.5 cm⁻¹, ν₂(SS) 614.6 ± 0.4 cm⁻¹, ν₃(FSS bend) 319.8 ± 0.3 cm⁻¹, ν₄(torsion) 182.5 ± 1.5 cm⁻¹, ν₅(SF) 680.8 ± 0.3 cm⁻¹, ν₆(FSS bend) 301 ± 2 cm⁻¹ [1]. The S–S stretching mode at 614.6 cm⁻¹ is the single most diagnostic band for distinguishing FSSF from SSF₂, whose corresponding S–S stretch appears at 718.5 ± 0.2 cm⁻¹—a shift of 103.9 cm⁻¹ to higher wavenumber reflecting the shorter, stronger S–S bond in the branched isomer [1]. The NIST Webbook independently corroborates these assignments [2]. Additionally, the highest-frequency SF stretch in SSF₂ (760.5 cm⁻¹) lies 43.5 cm⁻¹ above the highest SF mode of FSSF (717.0 cm⁻¹).

Vibrational spectroscopy IR/Raman fingerprinting Quality control

S–F Bond Length Across Sulfur Fluorides: FSSF Occupies a Distinct Position in the Bond-Length Continuum

The calculated S–F bond length of FSSF (1.654 Å, LSDA/3-21G level) occupies a specific intermediate position within the sulfur fluoride family. At the same computational level, the S–F bond lengths are: SSF₂ 1.626 Å, SF₄ 1.725 Å (equatorial), SF₂ 1.696 Å, SF₆ 1.658 Å, and S₂F₁₀ 1.571 Å [1]. FSSF is thus clearly distinguished from both the shorter S–F bonds of SSF₂ (Δ = +0.028 Å) and S₂F₁₀ (Δ = +0.083 Å), and the longer bonds of SF₄ (Δ = −0.071 Å). This places FSSF in a unique reactivity corridor: its S–F bonds are sufficiently labile for fluoride-transfer chemistry yet more stabilized than those in SF₄.

Bond length comparison Sulfur-fluorine chemistry Computational benchmark

Low-Temperature Dimerization: FSSF Forms Distinct Oligomers Not Observed for SSF₂

Low-temperature infrared spectrometric studies in the solid phase and in cyclohexane matrices revealed that FSSF forms a distinct dimer with characteristic absorption bands at 635 and 682 cm⁻¹, whereas thiothionyl fluoride (SSF₂) forms no distinct oligomers under identical conditions [1]. These differences are rationalized by the different S–F bond lengths between the two isomers. The FSSF dimer has been proposed to adopt a structure analogous to that of the sulfur tetrafluoride dimer, suggesting intermolecular S···F interactions facilitated by the longer, more polarizable S–F bonds in FSSF (experimental r(SF) = 1.635 Å vs. 1.608 Å for SSF₂) [1][2].

Intermolecular interactions Low-temperature IR Oligomerization

Thermal Decomposition Pathway: FSSF Disproportionates to SF₄ + S, Distinguishing It from SSF₂ and Other Sulfur Fluorides

Upon heating to 180 °C, FSSF undergoes disproportionation according to the stoichiometry 2 S₂F₂ → SF₄ + 3 S [1]. This thermal decomposition pathway is distinct from that of SSF₂ and provides a synthetic route to SF₄ that does not require direct fluorination of sulfur with F₂ gas. The decomposition is terminal: prolonged heating drives complete conversion, distinguishing FSSF from SF₄ (which is thermally stable at 180 °C) and from S₂F₁₀ (which decomposes via a different pathway). Additionally, FSSF reacts with water to produce SO₂, elemental sulfur, and HF (2 S₂F₂ + 2 H₂O → SO₂ + 3 S + 4 HF), a hydrolysis profile distinct from the controlled hydrolysis of SF₄ [1].

Thermal decomposition Disproportionation Sulfur tetrafluoride generation

Procurement-Driven Application Scenarios for Difluorodisulfane (FSSF) Based on Quantitative Differentiation Evidence


Disulfide-Bridge Reactivity Studies: S–S Bond Activation in Synthetic Sulfur Chemistry

The exceptionally long S–S bond of FSSF (1.890 Å) combined with its unusually small force constant (3.7 mdyn/Å) makes it a uniquely activated disulfide electrophile. This enables S–S bond cleavage and subsequent sulfur-transfer reactions under milder conditions than required for S₂Cl₂ or organic disulfides. Research groups exploring sulfur-insertion reactions, thiolation of nucleophiles, or the construction of sulfur-containing heterocycles benefit from FSSF's dual reactivity: the weakened S–S bond facilitates homolytic cleavage, while the S–F bonds provide fluoride leaving groups. The vibrational fingerprint at ν(SS) = 614.6 cm⁻¹ allows real-time reaction monitoring by IR spectroscopy [1].

On-Demand Sulfur Tetrafluoride Generation via Thermal Disproportionation

FSSF serves as a stoichiometric, non-gaseous-fluorine precursor to SF₄ through the quantitative thermal decomposition 2 S₂F₂ → SF₄ + 3 S at 180 °C. This route is procurement-relevant for laboratories that require SF₄ for selective fluorination or for the preparation of SF₄-derived reagents (e.g., R₂NSF₃ dialkylaminosulfur trifluorides) but lack the specialized equipment for handling elemental fluorine. The decomposition yield is stoichiometric, and the elemental sulfur byproduct is easily separated, providing a cleaner SF₄ source than direct S/F₂ reaction methods [2].

Vibrational Spectroscopic Reference Standard for Computational Benchmarking

The complete set of six experimentally assigned fundamental vibrational frequencies for FSSF (C₂ symmetry), measured with high precision (±0.3 to ±2 cm⁻¹ uncertainty), provides a rigid benchmark dataset for validating computational methods applied to disulfide-containing systems. The availability of high-level CCSD(T)/CBS theoretical results (ΔHf = −76.77 kcal/mol) alongside experimental frequencies and structural parameters makes FSSF one of the best-characterized small disulfide models for calibrating DFT functionals, basis sets, and composite methods. Computational chemistry groups procure FSSF data (or samples for further spectroscopic study) specifically for this benchmarking purpose [3].

Isomerization Kinetics as a Model System for Unimolecular Rearrangement Studies

The FSSF ⇌ SSF₂ isomerization represents a rare gas-phase unimolecular rearrangement between two isolable main-group isomers with a well-characterized activation barrier (24.078 kJ mol⁻¹ for SSF₂ → FSSF) and ambient half-life (4.7 hr for FSSF → SSF₂). This system has been used as a test case for developing HeI photoelectron spectroscopic kinetic methods and for evaluating the accuracy of computational activation barriers (ranging from 40–72 kcal/mol depending on theoretical method). Physical chemistry groups studying reaction dynamics, tunneling effects in heavy-atom rearrangements, or the role of (p-p)π bonding in transition-state stabilization procure FSSF specifically for its well-quantified, slow isomerization kinetics [4].

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